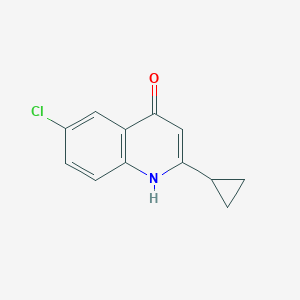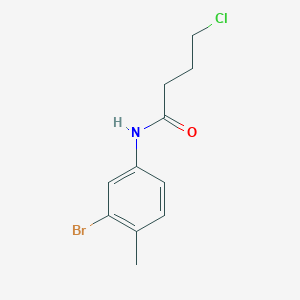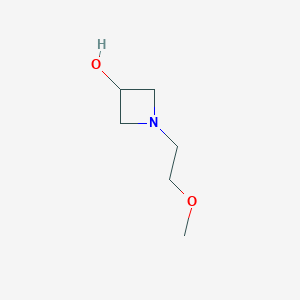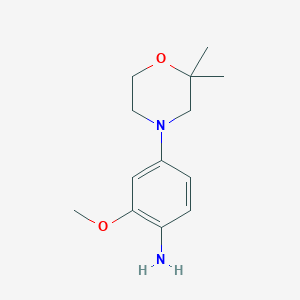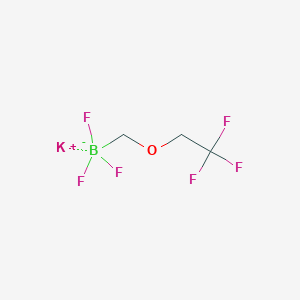![molecular formula C11H13N3 B1454586 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline CAS No. 1183309-99-0](/img/structure/B1454586.png)
4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline
Descripción general
Descripción
4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 . It is a powder at room temperature . The IUPAC name for this compound is 4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenylamine .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline, has been a subject of interest for many researchers . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The InChI code for 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline is 1S/C11H13N3/c1-9-6-13-14(7-9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline has a molecular weight of 187.24 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis
“4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline” is used in organic synthesis . It was prepared in a 63% yield utilizing a C–F activation strategy from a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and KOH in dimethylsulfoxide (DMSO) .
Crystallography
This compound has been used in crystallography studies . Single crystals of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline were grown by layering a CH2Cl2 solution of the title compound with acetone followed by pentane . Two distinct polymorphs of the title compound were identified .
Ligand for Metal Complexes
The compound is a type of tris(pyrazolyl)methane (Tpm) ligand . Tpm ligands and their corresponding metal complexes have been exploited for a broad range of applications, including catalysis and biomedical chemistry .
Catalysis
Tpm ligands have been used in catalysis . For instance, the molecule [TpmMn(CO)3]PF6 has been investigated as a chemotherapeutic to treat colon cancer .
Biomedical Chemistry
In the field of biomedical chemistry, Tpm ligands have shown potential . The neutral Tpm ligands are isoelectronic analogs of the anionic tris(pyrazolyl)borate (Tp) ligands , another class of tridentate ligands that have also been utilized in many applications .
Antileishmanial Activity
Sulfonamide derivatives of pyrazole compounds, similar to “4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline”, have shown antileishmanial activity . The sulfonamide functionality can display antiparasitic, antibacterial, and anti-viral HIV activities .
Propiedades
IUPAC Name |
4-[(4-methylpyrazol-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-6-13-14(7-9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPPDCVKEZUYQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



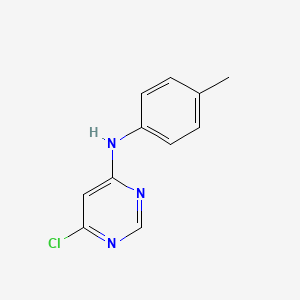
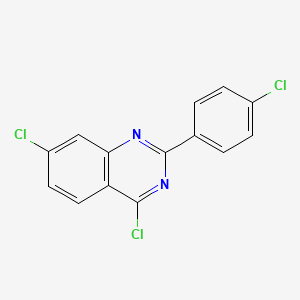
![3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1454505.png)

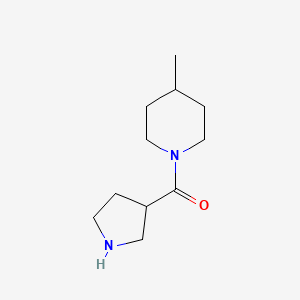
![[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1454511.png)

![3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile](/img/structure/B1454519.png)
